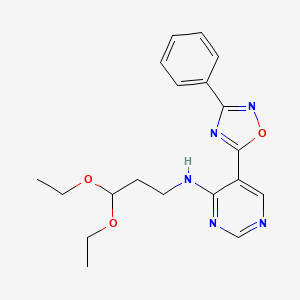

N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 1,2,4-oxadiazole substituent at position 5 and a 3,3-diethoxypropylamine group at position 2. The oxadiazole moiety enhances metabolic stability and π-π stacking interactions, while the diethoxypropyl chain may improve solubility and pharmacokinetic properties. This compound belongs to a class of heterocyclic amines with applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents. Structural analogs from the evidence will be used to infer its characteristics.

Properties

IUPAC Name |

N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-3-25-16(26-4-2)10-11-21-18-15(12-20-13-22-18)19-23-17(24-27-19)14-8-6-5-7-9-14/h5-9,12-13,16H,3-4,10-11H2,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIAURZXSVEJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC1=NC=NC=C1C2=NC(=NO2)C3=CC=CC=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials may include 3,3-diethoxypropylamine, 3-phenyl-1,2,4-oxadiazole, and pyrimidine derivatives. Common synthetic routes may involve:

Condensation Reactions: Combining the amine group with the pyrimidine ring.

Cyclization Reactions: Forming the oxadiazole ring.

Substitution Reactions: Introducing the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological pathways.

Medicine: As a candidate for drug development, particularly for its potential therapeutic properties.

Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on its biological activity and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrimidin-4-amine core and 1,2,4-oxadiazole substituents, differing in the amine-sidechain and aryl groups. Key comparisons are based on molecular properties, synthesis yields, and substituent effects.

Table 1: Structural and Physicochemical Comparison

*Estimated using substituent contributions (diethoxypropyl: +1.2 logP; methoxyphenyl: +0.6 logP).

†Predicted based on alkyl/aryl substituent hydrophobicity.

Key Observations:

Molecular Weight and Solubility :

- The 3,3-diethoxypropyl group in the target compound increases molecular weight (394.44 vs. 345.36 for S538-0579) but may enhance aqueous solubility due to ether oxygen hydrogen bonding .

- Fluorinated analogs (e.g., ) exhibit lower molecular weights but higher logP values, suggesting reduced solubility compared to ethoxy/diethoxy derivatives.

logP Trends :

- S538-0579 has the highest experimental logP (4.0977), attributed to the hydrophobic 4-methoxyphenyl group .

- The target compound’s logP (~3.5) is lower due to the diethoxypropyl chain’s polarity, balancing hydrophobicity and solubility.

Synthesis and Yield :

- While direct synthesis data for the target compound are unavailable, analogs like S538-0852 were synthesized in moderate yields (47% for triazole intermediates) using nucleophilic aromatic substitution (e.g., amine displacement of chloropyrimidines) .

- Fluorinated derivatives (e.g., ) often require multistep routes, reducing overall yields (e.g., 13–30% in thiadiazole analogs ).

Research Implications

- Drug Design : The diethoxypropyl group in the target compound could mitigate metabolic instability associated with methylene groups in analogs like S538-0852 .

- SAR Studies : Position 4 modifications significantly alter logP and solubility, guiding lead optimization for CNS penetration or oral bioavailability.

Biological Activity

N-(3,3-Diethoxypropyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C18H22N4O3

- Molecular Weight : 342.39 g/mol

- CAS Number : 60838-23-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways.

Antitumor Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, similar oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

In vitro assays indicated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of this compound on HeLa cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Case Study 2: Antimicrobial Action

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antimicrobial effects.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.